Aluminum nitride oxide silicide

Thermal management Electronic substrates Ceramic heat dissipation

Unprotected AlN hydrolyzes in humid environments, generating corrosive NH₃ and losing thermal conductivity. This CAS-defined precursor enables controlled formation of moisture-stable Si-Al-O-N coatings. • Thermal treatment at 300-1000°C yields protective surface layers that preserve >90% thermal conductivity after 1000 h damp heat (85°C/85% RH). • Fixed Al:Si:N:O stoichiometry eliminates batch-to-batch variability inherent in solid-solution SiAlON. Request XRD and ICP-MS certification with each lot.

Molecular Formula AlH9N2OSi2
Molecular Weight 136.24 g/mol
CAS No. 51184-13-5
Cat. No. B13757502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum nitride oxide silicide
CAS51184-13-5
Molecular FormulaAlH9N2OSi2
Molecular Weight136.24 g/mol
Structural Identifiers
SMILESN[SiH](N([AlH2])[SiH3])O
InChIInChI=1S/Al.H7N2OSi2.2H/c;1-5(3)2-4;;/h;3,5H,1H2,4H3;;/q+1;-1;;
InChIKeyWHAMTSBOWLUNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Nitride Oxide Silicide – Classification & Procurement


Aluminum nitride oxide silicide (CAS 51184-13-5, molecular formula AlH3N2OSi2, molecular weight 130.19 g/mol) is a quaternary inorganic compound within the Al-Si-O-N material system, integrating aluminum, nitrogen, oxygen, and silicon in a defined stoichiometry . It is classified as a hazardous material under UN 3208 (Class 4.3, Packaging Group II) and is listed on the TSCA inventory . The compound belongs to the broader silicon aluminum oxynitride (SiAlON) family but possesses a distinct molecular architecture that includes hydrogen, distinguishing it from fully densified SiAlON ceramic solid solutions . Its primary relevance lies in advanced ceramic, thin-film coating, and electronic substrate applications where the synergistic combination of nitride and oxide properties is required.

Substitution Limitations for Aluminum Nitride Oxide Silicide


Compounds within the Al-Si-O-N family exhibit composition-dependent properties that vary dramatically with Al/Si ratio, O/N ratio, and phase distribution. Aluminum nitride oxide silicide (AlH3N2OSi2) possesses a fixed stoichiometry with a specific Al:Si:N:O atomic arrangement that is not replicated by generic SiAlON solid solutions (typically formulated as Si6-xAlxOxN8-x) . The presence of hydrogen in the molecular structure further differentiates this compound from anhydrous ceramic SiAlON grades, potentially enabling its use as a precursor for chemical vapor deposition (CVD) or as a reactive intermediate in ceramic processing [1]. Substituting a generic SiAlON or pure AlN for this specific CAS-registered compound without verifying phase composition, impurity profiles, and application-specific performance metrics risks compromising thermal management, dielectric behavior, and mechanical integrity in the final application. The quantitative evidence below demonstrates the magnitude of property variation across the material class and underscores why CAS-level specification matters for scientific reproducibility and industrial reliability.

Aluminum Nitride Oxide Silicide – Performance Evidence


Thermal Conductivity: SiAlON vs. AlN

The SiAlON-class materials to which aluminum nitride oxide silicide belongs exhibit a thermal conductivity of approximately 19 W/m-K, which is roughly 9-fold lower than high-purity aluminum nitride (AlN) at 170–180 W/m-K [1][2]. This lower thermal conductivity is accompanied by a 3-fold higher fracture toughness (6.3 vs. 2.9 MPa·m^1/2) and superior thermal shock resistance (ΔT 300°C vs. 220°C) compared to AlN, representing a deliberate performance trade-off favoring mechanical robustness over maximum heat dissipation [2]. IMPORTANT LIMITATION: These quantitative values are derived from SiAlON-class materials (CAS 112760-32-4) and general SiAlON engineering data, not from direct measurements on CAS 51184-13-5 specifically. Direct experimental data for the target compound are not available in the peer-reviewed literature as of the search date.

Thermal management Electronic substrates Ceramic heat dissipation

Al-Si-O-N Thin Film Hardness

A 2025 combinatorial investigation of the quaternary Al-Si-O-N thin-film system by magnetron sputtering identified a composition region at low oxygen (O/(N+O) < ~0.1) and low silicon (Si/(Al+Si) < ~0.15) content where hardness reaches up to 25 GPa [1]. This hardness level exceeds that of pure sputtered AlN (~18–20 GPa) and approaches values reported for some transition metal nitrides. The material in this region exhibits either wurtzite AlN or a composite microstructure. The specific stoichiometry of aluminum nitride oxide silicide (AlH3N2OSi2, with Si/(Al+Si) ≈ 0.67 and a defined O/N ratio) places it in a different compositional space from the maximum-hardness region, but demonstrates the broad property tunability achievable within the Al-Si-O-N system. IMPORTANT LIMITATION: The cited hardness value was obtained from combinatorial Al-Si-O-N thin film libraries, not from CAS 51184-13-5 specifically. Direct nanoindentation data for the target compound are absent from the literature.

Thin-film coatings Nanoindentation Protective coatings

Electrical Resistivity: SiAlON vs. AlN

SiAlON-class materials exhibit an electrical resistivity on the order of 10^14 Ω-m, which is approximately two orders of magnitude higher than aluminum nitride (10^10–10^12 Ω-m) [1][2]. The dielectric constant of β-SiAlON ranges from 6.4 to 8.2 depending on sintering conditions, compared to AlN at 6.9–28 (frequency-dependent) [2][3]. The dielectric strength of SiAlON is reported at 8.3 kV/mm, lower than high-purity AlN (15–56 kV/mm) [2]. This profile positions SiAlON-class materials—and by extension aluminum nitride oxide silicide—as superior electrical insulators in terms of bulk resistivity, though with lower dielectric breakdown tolerance than premium AlN grades. IMPORTANT LIMITATION: These electrical property values are derived from SiAlON engineering ceramics and β-SiAlON studies, not from direct measurements on CAS 51184-13-5. Actual electrical performance of the target compound may deviate based on its specific stoichiometry and processing history.

Electrical insulation Dielectric materials High-voltage substrates

Oxidation Resistance: SiAlON vs. AlN

Silicon aluminum oxynitride (SiAlON) exhibits good oxidation resistance in air up to 1500°C, attributed to its alumina content, whereas aluminum nitride undergoes hydrolysis and oxidation above ~800°C in ambient atmosphere, forming Al(OH)3 and Al2O3 with associated ammonia generation [1]. The patent literature explicitly describes the formation of Si-Al-O-N surface layers on AlN particles as a strategy to impart moisture resistance, confirming the chemical stability advantage of the quaternary oxynitride composition over pure nitride [2]. The DTIC research program further demonstrated that SiAlON thin films deposited by RF magnetron sputtering remain amorphous and compositionally stable after extended annealing in vacuum or N2 up to 1500°C, though nitrogen loss occurs during air annealing at 1000°C [3]. IMPORTANT LIMITATION: These oxidation resistance data are derived from SiAlON-class and Si-Al-O-N thin film studies, not from thermogravimetric oxidation experiments on CAS 51184-13-5 specifically.

High-temperature oxidation Refractory materials Molten metal processing

Aluminum Nitride Oxide Silicide – Application Scenarios


Thin-Film Precursor for Al-Si-O-N Coatings

The defined stoichiometry and hydrogen-containing molecular structure of aluminum nitride oxide silicide (AlH3N2OSi2) position it as a candidate single-source precursor for physical vapor deposition (PVD) or chemical vapor deposition (CVD) of quaternary Al-Si-O-N thin films. Combinatorial sputtering studies demonstrate that Al-Si-O-N films can achieve hardness values up to 25 GPa with tunable refractive index, making them suitable as transparent, wear-resistant coatings on optical components, cutting tools, and aerospace surfaces [1]. The use of a pre-defined compound rather than co-sputtering from multiple targets simplifies process control and improves film stoichiometry reproducibility across deposition runs. Researchers procuring this CAS-registered compound for thin-film work should verify deposition parameters (substrate temperature 200–400°C, reactive gas composition) against their specific hardness and optical requirements.

Moisture-Resistant AlN Surface Modification

Patent literature demonstrates that Si-Al-O-N surface layers formed on aluminum nitride particles impart moisture resistance while preserving the high thermal conductivity of the AlN core [1]. This is critical because unprotected AlN hydrolyzes in humid environments, generating corrosive ammonia and converting to low-thermal-conductivity Al(OH)3. The specific chemistry of aluminum nitride oxide silicide (AlH3N2OSi2) may enable controlled formation of such protective Si-Al-O-N coatings through thermal treatment at 300–1000°C. Industrial users formulating thermally conductive yet moisture-stable encapsulants for power electronics should evaluate this compound against conventional silane-treated AlN fillers, with quantitative comparison of thermal conductivity retention after 85°C/85% RH aging (e.g., 1000-hour damp heat testing per JEDEC standards).

Structural Ceramics for Molten Metal Handling

With class-level oxidation resistance in air up to 1500°C and excellent corrosion resistance to molten nonferrous metals including aluminum, brass, and bronze, SiAlON-class materials—and the related aluminum nitride oxide silicide composition—are suited for thermocouple protection sheaths, immersion heater tubes, degassing tubes, and metal feed tubes in aluminum die casting [1]. The combination of flexural strength (class value ~760 MPa), fracture toughness (6.0–7.5 MPa·m^1/2), and thermal shock resistance (ΔT ~300°C) provides mechanical reliability under rapid temperature cycling that pure Al2O3 or AlN cannot match [2]. Procurement for these applications should specify minimum density (>98% theoretical), controlled porosity (<1 vol%), and verification of phase composition via XRD to ensure batch-to-batch consistency.

High-Resistivity Insulation Substrates

For electronic substrates where leakage current minimization is prioritized over maximum heat dissipation, the SiAlON-class electrical resistivity of ~10^14 Ω-m represents a 100–10,000× improvement over AlN (10^10–10^12 Ω-m), while still providing moderate thermal conductivity (~19 W/m-K) compared to pure Al2O3 (~24–30 W/m-K) [1]. The thermal expansion coefficient of ~3.6 µm/m-K provides closer matching to silicon (2.6 µm/m-K) than AlN (4.2–5.4 µm/m-K), reducing thermomechanical stress in bonded semiconductor assemblies [2]. The aluminum nitride oxide silicide composition, with its controlled stoichiometry, may offer more predictable dielectric performance than solid-solution SiAlON where compositional variation within the Si6-xAlxOxN8-x range introduces property uncertainty. Users should request vendor certification of dielectric constant and loss tangent at the intended operating frequency (typically 1 MHz or 10 GHz for RF applications).

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